N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide: is a synthetic organic compound with a complex structure It features a pyrrole ring substituted with various functional groups, including methoxyethyl, methoxyphenylsulfonyl, and methylbutanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the methoxyethyl and methoxyphenylsulfonyl groups. The final step involves the attachment of the methylbutanamide moiety.
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The methoxyethyl group can be introduced via alkylation reactions, while the methoxyphenylsulfonyl group can be added through sulfonylation reactions.
Attachment of Methylbutanamide: This step involves amidation reactions, where the amine group reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-{1-(2-hydroxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide
- N-{1-(2-methoxyethyl)-3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide
Uniqueness
N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide is unique due to the specific combination of functional groups attached to the pyrrole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H30N2O5S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C21H30N2O5S/c1-14(2)13-19(24)22-21-20(15(3)16(4)23(21)11-12-27-5)29(25,26)18-9-7-17(28-6)8-10-18/h7-10,14H,11-13H2,1-6H3,(H,22,24) |
InChI Key |
SPKRFSXLTVCCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)CC(C)C)CCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.